N-(3,4-dimethoxyphenyl)-5-phenyl-1,3-oxazol-2-amine
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Overview
Description
GW575533A is a chemical compound known for its role as a protein kinase inhibitor. It is part of the GlaxoSmithKline Published Kinase Inhibitor Set, which has been extensively studied for its activity against various protein kinase families . The compound has a molecular formula of C17H17ClN2O3 and is used primarily in scientific research to explore kinase-related pathways and mechanisms .
Preparation Methods
The synthesis of GW575533A involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The synthetic route typically includes:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 2: Introduction of the chloro and methoxy groups via electrophilic aromatic substitution reactions.
Step 3: Final purification and crystallization to obtain the pure compound.
Industrial production methods for GW575533A are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production, such as the use of automated reactors and continuous flow systems to enhance yield and purity .
Chemical Reactions Analysis
GW575533A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
GW575533A has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study kinase inhibition and related chemical pathways.
Biology: Employed in cell-based assays to investigate the role of kinases in cellular processes.
Medicine: Explored for its potential therapeutic effects in diseases where kinase activity is dysregulated, such as cancer.
Industry: Utilized in the development of new kinase inhibitors and related pharmaceuticals
Mechanism of Action
The mechanism of action of GW575533A involves the inhibition of protein kinases by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of target proteins, thereby modulating various signaling pathways. The molecular targets include members of the tyrosine kinase and cyclin-dependent kinase families, which play crucial roles in cell proliferation, differentiation, and survival .
Comparison with Similar Compounds
GW575533A is unique compared to other kinase inhibitors due to its specific structure and binding affinity. Similar compounds include:
- SB-476429-A
- GSK466317A
- SB-400868-A
- SB-736302
- GW566221A
These compounds share structural similarities but differ in their specific kinase targets and potency. GW575533A stands out for its broad activity across multiple kinase families, making it a valuable tool in kinase research .
Properties
Molecular Formula |
C17H16N2O3 |
---|---|
Molecular Weight |
296.32 g/mol |
IUPAC Name |
N-(3,4-dimethoxyphenyl)-5-phenyl-1,3-oxazol-2-amine |
InChI |
InChI=1S/C17H16N2O3/c1-20-14-9-8-13(10-15(14)21-2)19-17-18-11-16(22-17)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,18,19) |
InChI Key |
BTALXHSRAPGDGP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=NC=C(O2)C3=CC=CC=C3)OC |
Origin of Product |
United States |
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